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Application Note
The monoterpenoid indole alkaloid apparicine, first isolated from Aspidosperma dasycarpon,

possesses a unique and synthetically challenging bridged 1-azabicyclo[4.2.2]decane

framework fused to an indole core. Its complex architecture and potential biological activity

have made it an attractive target for synthetic chemists. This document outlines the

methodology for the first total synthesis of (±)-apparicine, as developed by Bennasar and

coworkers.[1][2][3]

The successful synthetic strategy hinges on two key transformations: an indole-templated ring-

closing metathesis (RCM) to construct the central eight-membered azocino[4,3-b]indole core,

and a subsequent intramolecular vinyl halide Heck cyclization to forge the defining bridged

piperidine ring system.[1][2] This approach efficiently assembles the tetracyclic skeleton of the

natural product. An alternative strategy explored the use of a 2-indolylacyl radical cyclization to

form the tricyclic ABC substructure.[3]

This document provides detailed experimental protocols for the key steps of the successful

RCM/Heck cyclization route, along with tabulated quantitative data for each reaction and

spectroscopic data for the characterization of key intermediates and the final product. The

information is intended for researchers, scientists, and drug development professionals

engaged in complex natural product synthesis and medicinal chemistry.
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The total synthesis of (±)-apparicine was accomplished from 1-(phenylsulfonyl)indole in a

concise route involving six isolated intermediates.[2] The overall workflow can be visualized as

the construction of a key tricyclic intermediate via RCM, followed by functional group

manipulations and the final crucial Heck cyclization to yield the natural product.

1-(Phenylsulfonyl)indole Indole 7

1. n-BuLi, CuCN
2. (E)-4-chloro-2-pentene Aldehyde 8POCl3, DMF RCM Precursor 9

1. Allylamine, NaBH(OAc)3
2. (Boc)2O Azocinoindole 10Grubbs II Catalyst (RCM) Azocinoindole 12t-BuOK, THF (Isomerization & Deprotection) Heck Precursor 13

1. HCl/MeOH
2. (Z)-2-iodo-2-butenyl tosylate (±)-ApparicinePd(OAc)2, P(o-tol)3, Ag2CO3 (Heck Cyclization)

Click to download full resolution via product page

Caption: Synthetic route to (±)-Apparicine via RCM and Heck cyclization.

Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the key steps in the total

synthesis of (±)-apparicine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b207867?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19503874/
https://www.benchchem.com/product/b207867?utm_src=pdf-body-img
https://www.benchchem.com/product/b207867?utm_src=pdf-body
https://www.benchchem.com/product/b207867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b207867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Starting
Material

Product
Key Reagents
& Conditions

Yield (%)

1

1-

(Phenylsulfonyl)i

ndole

2-(1-Methyl-2-

(E)-butenyl)-1-

(phenylsulfonyl)i

ndole (7)

1. n-BuLi, THF,

-78 °C; 2. CuCN;

3. (E)-4-chloro-2-

pentene, -78 °C

to rt

85

2 Indole 7

3-Formyl-2-(1-

methyl-2-(E)-

butenyl)-1-

(phenylsulfonyl)i

ndole (8)

POCl₃, DMF, 0

°C to rt
90

3 Aldehyde 8

3-[N-Allyl-N-(tert-

butoxycarbonyl)a

minomethyl]-2-

(1-methyl-2-(E)-

butenyl)-1-

(phenylsulfonyl)i

ndole (9)

1. Allylamine,

NaBH(OAc)₃,

AcOH, CH₂Cl₂;

2. (Boc)₂O, Et₃N,

MeOH, reflux

85 (over 2 steps)

4 Diene 9

2-(tert-

Butoxycarbonyl)-

6-methyl-2,3,4,7-

tetrahydro-1H-

azocino[4,3-

b]indole (10)

Grubbs' Catalyst

2nd Gen. (10

mol%), Toluene,

reflux

80

5 Azocinoindole 10

6-Methyl-1,2,3,4-

tetrahydroazocin

o[4,3-b]indole

(12)

t-BuOK, THF,

reflux
90

6 Azocinoindole 12 2-(2-Iodo-2-(Z)-

butenyl)-6-

methyl-1,2,3,4-

tetrahydroazocin

1. 1.2 M HCl in

MeOH; 2. (Z)-2-

iodo-2-butenyl

tosylate, K₂CO₃,

CH₃CN

30 (over 2 steps)
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o[4,3-b]indole

(13)

7
Heck Precursor

13
(±)-Apparicine

Pd(OAc)₂, P(o-

tol)₃, Ag₂CO₃,

CH₃CN, 80 °C

25

Experimental Protocols
Protocol 1: Synthesis of RCM Precursor (9)

Reductive Amination: To a solution of aldehyde 8 (1.0 eq) in CH₂Cl₂ is added allylamine (2.0

eq), followed by acetic acid (1.05 eq) and NaBH(OAc)₃ (3.0 eq). The mixture is stirred at

room temperature until the reaction is complete (monitored by TLC). The reaction is

quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂.

The combined organic layers are dried over Na₂SO₄ and concentrated under reduced

pressure.

Boc Protection: The crude amine from the previous step is dissolved in MeOH. Triethylamine

(2.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) are added, and the mixture is heated

to reflux for 5 hours. The solvent is removed in vacuo, and the residue is diluted with CH₂Cl₂.

The solution is washed with 2N HCl and brine, dried over Na₂SO₄, and concentrated. The

crude product is purified by flash column chromatography (SiO₂, hexanes-EtOAc) to afford

diene 9.[1]

Protocol 2: Ring-Closing Metathesis (RCM) for
Azocinoindole (10)

A solution of diene 9 (1.0 eq) in anhydrous toluene (to a concentration of ~0.01 M) is

thoroughly degassed with argon.

Grubbs' catalyst 2nd generation (10 mol%) is added under an argon atmosphere.

The reaction mixture is heated to reflux for 18 hours.

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography (SiO₂, hexanes-EtOAc) to yield the azocinoindole 10.[1]
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Protocol 3: Isomerization and Deprotection to
Azocinoindole (12)

To a solution of the phenylsulfonyl-protected azocinoindole 10 (1.0 eq) in anhydrous THF is

added potassium tert-butoxide (t-BuOK, 10.0 eq).

The mixture is heated to reflux until the starting material is consumed (monitored by TLC).

The reaction is cooled to room temperature and quenched by the addition of water.

The mixture is extracted with EtOAc, and the combined organic layers are washed with

brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash

chromatography to give 12.

Protocol 4: Intramolecular Heck Cyclization to (±)-
Apparicine

N-Alkylation: The N-Boc protected azocinoindole is deprotected using 1.2 M HCl in MeOH.

After neutralization, the resulting unstable secondary amine is dissolved in anhydrous

CH₃CN. K₂CO₃ (3.0 eq) and (Z)-2-iodo-2-butenyl tosylate (1.2 eq) are added, and the

mixture is stirred at room temperature until completion. The solvent is evaporated, and the

residue is partitioned between CH₂Cl₂ and water. The organic layer is dried and

concentrated, and the crude product 13 is purified by chromatography.[1]

Heck Reaction: A mixture of the vinyl iodide 13 (1.0 eq), Pd(OAc)₂ (0.2 eq), P(o-tol)₃ (0.4 eq),

and Ag₂CO₃ (2.0 eq) in anhydrous CH₃CN is degassed with argon. The mixture is heated to

80 °C in a sealed tube until the starting material is consumed. The reaction mixture is cooled,

filtered through Celite®, and the filtrate is concentrated. The residue is purified by flash

column chromatography (SiO₂, hexanes-EtOAc with 1% Et₃N) to afford (±)-apparicine.
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Compound
¹H NMR (CDCl₃, 400
MHz) δ

¹³C NMR (CDCl₃,
100.6 MHz) δ

HRMS (ESI) [M+H]⁺

Diene (9)

10.45 (s, 1H), 8.32 (m,

2H), 7.82 (d, J = 7.8

Hz, 2H), 7.62 (m, 1H),

7.49 (m, 2H), 7.37 (m,

2H), 5.61 (dm, J = 15

Hz, 1H), 5.40 (m, 1H),

4.76 (m, 1H), 1.61

(dm, J = 6.4 Hz, 3H),

1.47 (d, J = 6.8 Hz,

3H)

187.5, 155.3, 139.4,

136.4, 134.4, 133.1,

129.6 (2C), 126.5

(2C), 126.3, 125.9,

125.7, 125.2, 122.1,

119.3, 114.7, 33.8,

22.5, 17.7

Calcd: 354.1158,

Found: 354.1165

(±)-Apparicine

8.04 (s, 1H), 7.46 (d, J

= 7.5 Hz, 1H), 7.23 (d,

J = 7.8 Hz, 1H), 7.11

(m, 2H), 5.89 (q, J =

7.0 Hz, 1H), 5.34 (s,

1H), 4.95 (s, 1H), 4.01

(m, 1H), 3.65 (m, 1H),

3.39 (m, 1H), 3.20-

2.95 (m, 3H), 2.70 (m,

1H), 2.35 (m, 1H),

1.84 (d, J = 7.0 Hz,

3H), 1.75 (m, 1H)

149.9, 137.9, 135.8,

128.2, 127.9, 121.2,

119.3, 117.9, 110.8,

107.9, 106.3, 58.2,

53.0, 50.1, 38.0, 31.9,

29.7, 13.9

-

Note: The spectroscopic data for synthetic (±)-apparicine was compared with and found to be

in agreement with data reported for the natural product.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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